
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide, also known as DMPQ, is a synthetic piperidine-4-carboxamide compound that is used for a variety of scientific research applications. DMPQ is a small molecule that is easily synthesized in the laboratory and has been studied for its biochemical and physiological effects.
作用机制
The mechanism of action of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide is not yet fully understood. However, it is known to interact with G-protein coupled receptors, which are proteins that are involved in signal transduction pathways. It has been suggested that this compound binds to these receptors and modulates the activity of the receptor, which leads to changes in the signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound has an effect on the central nervous system and can modulate dopamine and serotonin levels. Additionally, this compound has been shown to have an effect on the cardiovascular system and can modulate heart rate and blood pressure.
实验室实验的优点和局限性
The advantages of using N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide for lab experiments include its low cost, ease of synthesis, and its ability to interact with G-protein coupled receptors. Additionally, this compound can be used to study the effects of drug-receptor interactions and to investigate the structure-activity relationships of different compounds. The limitations of using this compound include its lack of specificity, as it is known to interact with multiple receptors, and its lack of potency, as it has a low affinity for receptors.
未来方向
There are many potential future directions for the use of N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide. One potential direction is to investigate the effects of this compound on other biological systems, such as the immune system. Additionally, this compound could be used to study the effects of drug-receptor interactions in more detail, as well as to investigate the structure-activity relationships of different compounds. Furthermore, this compound could be used to study the effects of drug-drug interactions and to investigate the effects of this compound on diseases such as cancer. Finally, this compound could be used to investigate the effects of this compound on other G-protein coupled receptors, such as those involved in signal transduction pathways.
合成方法
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide can be synthesized by a method known as the three-component reaction. This method involves the reaction of quinoxaline-2-carbonyl chloride, N-methyl-4-piperidone, and 3,4-dimethylphenyl bromide. The reaction is conducted in an organic solvent such as dichloromethane or THF at room temperature. The reaction is usually complete within 3-4 hours. The product is then purified by column chromatography and recrystallization.
科学研究应用
N-(3,4-dimethylphenyl)-1-(quinoxalin-2-yl)piperidine-4-carboxamide has been used in a variety of scientific research applications. It has been used as a tool to study the structure-activity relationships of different compounds, as well as to investigate their pharmacological effects. Additionally, this compound has been used to investigate the modulation of G-protein coupled receptors and to study the effects of drug-receptor interactions.
属性
IUPAC Name |
N-(3,4-dimethylphenyl)-1-quinoxalin-2-ylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-15-7-8-18(13-16(15)2)24-22(27)17-9-11-26(12-10-17)21-14-23-19-5-3-4-6-20(19)25-21/h3-8,13-14,17H,9-12H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCJZGOVIPWVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,4-difluoro-N-[2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6489214.png)
![1-(3,4-dimethoxyphenyl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6489216.png)
![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489233.png)
![N-(2-methoxyphenyl)-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide](/img/structure/B6489244.png)
![methyl 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B6489250.png)
![2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(propan-2-yl)acetamide](/img/structure/B6489260.png)
![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-(4-fluorophenyl)piperazine](/img/structure/B6489274.png)
![1-[7-chloro-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-4-phenylpiperazine](/img/structure/B6489276.png)
![methyl 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B6489281.png)
![N-butyl-2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide](/img/structure/B6489285.png)
![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6489297.png)
![methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B6489302.png)
![8-(3-chloro-4-methylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6489311.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[4-(4-ethylphenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B6489319.png)
